molecular formula C₈D₆Br₄ B1144908 2,3,5,6-Tetrabromo-p-xylene-d6 CAS No. 1007458-87-8

2,3,5,6-Tetrabromo-p-xylene-d6

Cat. No.: B1144908
CAS No.: 1007458-87-8
M. Wt: 427.79
InChI Key:
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Description

2,3,5,6-Tetrabromo-p-xylene-d6 is a deuterated derivative of 2,3,5,6-Tetrabromo-p-xylene. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C8D6Br4, and it has a molecular weight of 427.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, 5, and 6 positions. The process involves the use of bromine (Br2) as the brominating agent, and the reaction is usually conducted in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrabromo-p-xylene-d6 is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: It is used in tracer studies to understand biological pathways and metabolic processes.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents.

    Industry: It is used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the elucidation of molecular structures. In biological studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrabromo-p-xylene-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and tracer studies. The deuterium atoms provide distinct signals that are easily distinguishable from hydrogen, allowing for more precise analysis .

Properties

CAS No.

1007458-87-8

Molecular Formula

C₈D₆Br₄

Molecular Weight

427.79

Synonyms

1,2,4,5-tetrabromo-3,6-di(methyl-d3)benzene;  1,2,4,5-Tetrabromo-3,6-dimethylbenzene-d6;  1,4-Dimethyltetrabromobenzene-d6; _x000B_2,3,5,6-Tetrabromo-1,4-dimethylbenzene-d6; 

Origin of Product

United States

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